[1-(Aminomethyl)cyclopropyl](1-methyl-1H-pyrazol-3-yl)methanol [1-(Aminomethyl)cyclopropyl](1-methyl-1H-pyrazol-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17670246
InChI: InChI=1S/C9H15N3O/c1-12-5-2-7(11-12)8(13)9(6-10)3-4-9/h2,5,8,13H,3-4,6,10H2,1H3
SMILES:
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol

[1-(Aminomethyl)cyclopropyl](1-methyl-1H-pyrazol-3-yl)methanol

CAS No.:

Cat. No.: VC17670246

Molecular Formula: C9H15N3O

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

[1-(Aminomethyl)cyclopropyl](1-methyl-1H-pyrazol-3-yl)methanol -

Specification

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
IUPAC Name [1-(aminomethyl)cyclopropyl]-(1-methylpyrazol-3-yl)methanol
Standard InChI InChI=1S/C9H15N3O/c1-12-5-2-7(11-12)8(13)9(6-10)3-4-9/h2,5,8,13H,3-4,6,10H2,1H3
Standard InChI Key JFIVJIDHCFNYSY-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)C(C2(CC2)CN)O

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The molecule features three distinct structural components:

  • A 1-methyl-1H-pyrazol-3-yl ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • A cyclopropyl group substituted with an aminomethyl (-CH2_2NH2_2) moiety at the 1-position.

  • A methanol (-CH2_2OH) group bridging the pyrazole and cyclopropane units .

This arrangement creates a rigid, three-dimensional geometry due to the strain inherent in the cyclopropane ring, which may influence its reactivity and intermolecular interactions .

Spectroscopic and Computational Data

  • SMILES: CN1C=CC(=N1)C(C2(CC2)CN)O

  • Molecular Weight: 181.23 g/mol (calculated via PubChem’s algorithm) .

  • Hydrogen Bond Donors/Acceptors: 2 donors (NH2_2, OH) and 4 acceptors (pyrazole N, O) .

PropertyValue
Molecular FormulaC9_9H15_{15}N3_3O
Exact Mass181.1216 g/mol
Topological Polar SA76.8 Ų
XLogP3-0.9 (predicted)

Synthesis and Production Pathways

Cyclopropanation of Pyrazole Precursors

A pyrazole-bearing allylic alcohol could undergo Simmons-Smith cyclopropanation using diiodomethane and a zinc-copper couple. Subsequent functionalization of the cyclopropane with an aminomethyl group via Buchwald-Hartwig amination might yield the target molecule.

Fragment Coupling

Coupling a preformed 1-aminomethylcyclopropane carboxylic acid derivative with a 1-methyl-3-hydroxymethylpyrazole via peptide-like bond formation, followed by reduction, could assemble the methanol bridge.

Industrial-Scale Challenges

  • Cyclopropane Stability: High ring strain necessitates low-temperature reactions to prevent ring-opening .

  • Aminomethyl Group Reactivity: The -CH2_2NH2_2 moiety may require protection (e.g., as a Boc-amide) during synthesis to avoid side reactions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be moderately soluble in polar aprotic solvents (DMF, DMSO) due to hydrogen-bonding capacity .

  • Stability: The cyclopropane ring’s strain may render the compound sensitive to heat or strong acids/bases, though exact data are unavailable .

Spectral Signatures

  • IR: Expected peaks at ~3300 cm1^{-1} (N-H/O-H stretch), 1650 cm1^{-1} (pyrazole C=N), and 900 cm1^{-1} (cyclopropane C-C) .

  • NMR: 1H^1\text{H} NMR would show distinct signals for the cyclopropane protons (δ 0.5–1.5), pyrazole H-4 (δ 7.5–8.5), and methanol -OH (δ 1.5–2.5, exchangeable) .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesImplications
3-Methyl-1H-pyrazol-5-amineLacks cyclopropane and methanolReduced conformational rigidity
4-(1-Methylpyrazol)spiro[4.4]nonan-1-oneSpirocyclic vs. bridged cyclopropaneAltered solubility and stacking

The aminomethyl-cyclopropanol moiety in 1-(Aminomethyl)cyclopropylmethanol distinguishes it from simpler pyrazole derivatives, potentially offering superior target selectivity in biological systems.

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